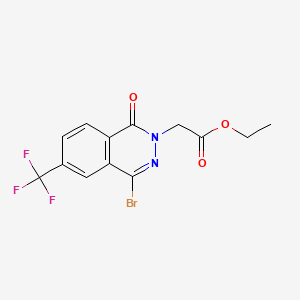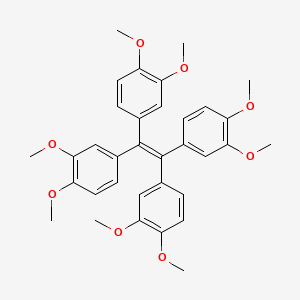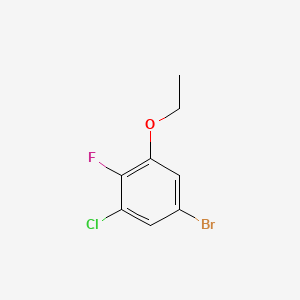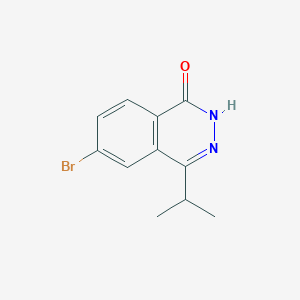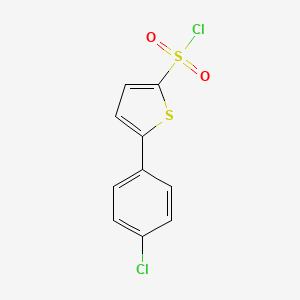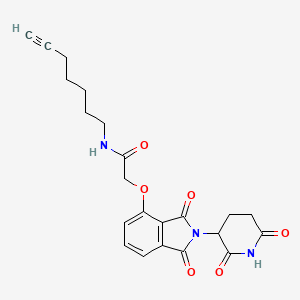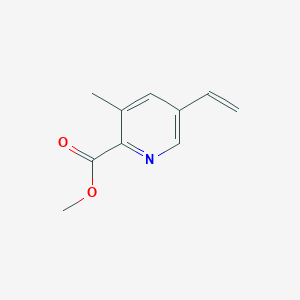
6-Chloropurine-9-b-D-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloropurine-9-b-D-glucoside is a compound that belongs to the class of purine nucleosides. It is characterized by the presence of a purine base, specifically 6-chloropurine, attached to a β-D-glucoside moiety. This compound has garnered significant attention in the biomedical sector due to its potential therapeutic applications, including its efficacy against certain cancer variants and viral infections.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropurine-9-b-D-glucoside typically involves the nucleophilic substitution reaction of 6-chloropurine derivatives with β-D-glucoside under mild conditions. One efficient method employs microwave irradiation to facilitate the C6-functionalization of 6-chloropurine nucleosides with various nucleophiles. This solvent-free process yields high purity products within a short reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and eco-friendly processes are often applied. The use of microwave irradiation and solvent-free conditions aligns with these principles, ensuring efficient and sustainable production.
化学反应分析
Types of Reactions: 6-Chloropurine-9-b-D-glucoside undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where the chlorine atom at the C6 position is replaced by various nucleophiles.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Various mild nucleophiles are used in substitution reactions.
Oxidizing and Reducing Agents: Specific agents are employed depending on the desired reaction.
Major Products: The major products formed from these reactions include various C6-functionalized purine nucleosides, which can be further utilized in biomedical applications .
科学研究应用
6-Chloropurine-9-b-D-glucoside has a wide range of scientific research applications:
Chemistry: It is used as an activator and a phosphoramidate in the synthesis of oligonucleotides.
Biology: The compound inhibits DNA, RNA, and protein synthesis, making it valuable in studying cellular processes.
Medicine: It has shown potential in anticancer therapy and antiviral activity against herpes virus and other viruses.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of specialized medications.
作用机制
The mechanism of action of 6-Chloropurine-9-b-D-glucoside involves its incorporation into nucleic acids, leading to the inhibition of DNA, RNA, and protein synthesis. This inhibition disrupts cellular processes, making it effective against cancer cells and viruses. The compound targets specific enzymes and pathways, including RNA-dependent RNA-polymerase, which is crucial for viral replication .
相似化合物的比较
6-Chloropurine: A closely related compound used in similar applications.
2-Amino-6-chloropurine: Another derivative with comparable properties.
9-Benzyl-6-chloropurine: Used in the synthesis of purine conjugates.
Uniqueness: 6-Chloropurine-9-b-D-glucoside stands out due to its β-D-glucoside moiety, which enhances its solubility and bioavailability. This unique structure contributes to its efficacy in therapeutic applications, making it a valuable compound in biomedical research.
属性
分子式 |
C11H13ClN4O5 |
|---|---|
分子量 |
316.70 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R)-2-(6-chloropurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H13ClN4O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2/t4-,6-,7+,8-,11?/m1/s1 |
InChI 键 |
KTDJOIVBVRLPNX-SKJPJWHRSA-N |
手性 SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


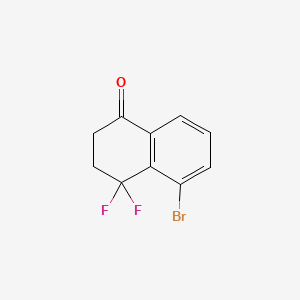


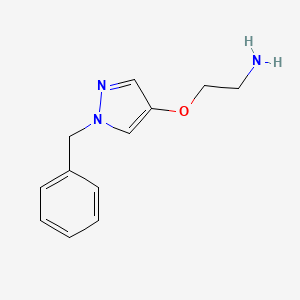
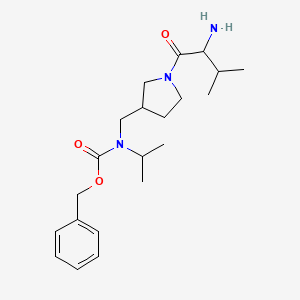
![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)
